molecular formula C6H8O5-2 B1240112 3-Hydroxy-3-methylpentanedioate

3-Hydroxy-3-methylpentanedioate

货号: B1240112
分子量: 160.12 g/mol
InChI 键: NPOAOTPXWNWTSH-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxy-3-methylpentanedioate is an ionic form of 3-Hydroxy-3-methylglutaric acid (HMG; Meglutol), a key endogenous intermediate in the mevalonate pathway . This pathway is fundamental to cholesterol biosynthesis and the production of essential biomolecules like coenzyme Q10 . Researchers value this compound and its ester derivative, Dimethyl this compound, for studying the regulation of HMG-CoA reductase, which is the rate-limiting enzyme in cholesterol synthesis and the primary target of statin drugs . Investigating this pathway is crucial for understanding metabolic disorders such as 3-Methylglutaconic aciduria . The dimethyl ester form (CAS 56652-39-2) is frequently used in analytical methods and pharmacokinetic studies due to its suitability for reverse-phase (RP) HPLC and UPLC analysis . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C6H8O5-2

分子量

160.12 g/mol

IUPAC 名称

3-hydroxy-3-methylpentanedioate

InChI

InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2

InChI 键

NPOAOTPXWNWTSH-UHFFFAOYSA-L

SMILES

CC(CC(=O)[O-])(CC(=O)[O-])O

规范 SMILES

CC(CC(=O)[O-])(CC(=O)[O-])O

产品来源

United States

Elucidation of Hmg Coa S Role in Central Metabolic Pathways

HMG-CoA in Branched-Chain Amino Acid Catabolism: Leucine (B10760876) Degradation

3-Hydroxy-3-methylpentanedioate, more commonly known as 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), is a pivotal intermediate molecule that sits (B43327) at the crossroads of several major metabolic pathways. Its role is particularly crucial in the breakdown of the branched-chain amino acid (BCAA) leucine. The catabolism of leucine, an essential amino acid, ultimately yields HMG-CoA, which then serves as a precursor for the synthesis of both ketone bodies and cholesterol. This process highlights a significant intersection between protein metabolism and lipid biosynthesis, with HMG-CoA as the central linking molecule. The breakdown of leucine primarily occurs within the mitochondria of liver cells, and to a lesser extent in other tissues like muscle. youtube.comudel.edu

Conversion of Leucine Metabolites to HMG-CoA

The metabolic pathway from leucine to HMG-CoA involves a sequence of enzymatic reactions. After initial transamination and oxidative decarboxylation steps that convert leucine to isovaleryl-CoA, a series of further transformations occur. A key intermediate in this pathway is 3-methylglutaconyl-CoA. wikipedia.orgresearchgate.net The enzyme 3-methylglutaconyl-CoA hydratase (EC 4.2.1.18) catalyzes the hydration of 3-methylglutaconyl-CoA to form (S)-3-hydroxy-3-methylglutaryl-CoA. wikipedia.orgresearchgate.netnih.gov This reaction is the fifth step in the leucine degradation pathway and is essential for channeling the carbon skeleton of leucine into other metabolic routes. wikipedia.orgmedlineplus.govmedlineplus.gov Deficiencies in this enzyme lead to a metabolic disorder known as 3-methylglutaconic aciduria type I, characterized by the accumulation of 3-methylglutaconic acid and other related compounds. wikipedia.orgmedlineplus.govmedlineplus.govdovemed.com

Key Enzymes in the Conversion of Leucine to HMG-CoA

EnzymeSubstrateProductMetabolic Role
Branched-chain aminotransferase (BCAT)Leucineα-KetoisocaproateInitiates leucine catabolism by removing the amino group. youtube.com
Branched-chain α-keto acid dehydrogenase (BCKDH) complexα-KetoisocaproateIsovaleryl-CoACatalyzes the oxidative decarboxylation of the α-keto acid. youtube.comnih.gov
Isovaleryl-CoA dehydrogenaseIsovaleryl-CoA3-Methylcrotonyl-CoAIntroduces a double bond into the acyl-CoA molecule.
3-Methylcrotonyl-CoA carboxylase3-Methylcrotonyl-CoA3-Methylglutaconyl-CoAA biotin-dependent carboxylation reaction. researchgate.net
3-Methylglutaconyl-CoA hydratase3-Methylglutaconyl-CoAHMG-CoAHydrates the double bond to form HMG-CoA. wikipedia.orgresearchgate.netnih.gov

Linkage to Ketogenesis and Energy Metabolism

The HMG-CoA produced from the breakdown of leucine is a direct and significant substrate for ketogenesis, the process of generating ketone bodies. wikipedia.orgnih.gov In the mitochondrial matrix, the enzyme HMG-CoA lyase (EC 4.1.3.4) cleaves HMG-CoA into acetyl-CoA and acetoacetate (B1235776). wikipedia.orgnih.govfiveable.me Acetoacetate is a primary ketone body, which can then be either reduced to another ketone body, β-hydroxybutyrate, or undergo spontaneous decarboxylation to form acetone. mdpi.com

This link is particularly vital during metabolic states such as fasting, prolonged exercise, or adherence to a low-carbohydrate diet. fiveable.me In these conditions, glucose availability is reduced, and the body relies more heavily on the breakdown of fatty acids and ketogenic amino acids like leucine for energy. mdpi.comnih.gov The liver is the primary site for ketogenesis but lacks the necessary enzymes to utilize the ketone bodies it produces. mdpi.com Therefore, these energy-rich, water-soluble molecules are released into the bloodstream and transported to extrahepatic tissues, including the brain, heart, and skeletal muscle. mdpi.com In these peripheral tissues, ketone bodies are converted back into acetyl-CoA, which then enters the citric acid cycle for the production of ATP. mdpi.com Thus, the catabolism of leucine to HMG-CoA directly fuels this essential alternative energy pathway, underscoring the amino acid's role in maintaining energy homeostasis during periods of metabolic stress. fiveable.menih.gov Studies have shown that as fasting progresses, the contribution of leucine's carbon to the hepatic production of ketone bodies increases significantly. nih.gov

Enzymatic Machinery Governing 3 Hydroxy 3 Methylglutaryl Coa Metabolism

3-Hydroxy-3-methylglutaryl-CoA Synthase (HMGS)

HMG-CoA synthase (EC 2.3.3.10) catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA and a free coenzyme A molecule. wikipedia.org This reaction represents a critical control point, channeling acetyl-CoA units into either the synthesis of isoprenoids and sterols or the production of ketone bodies. wikipedia.orguca.edunih.gov

Catalytic Mechanism and Reaction Kinetics

The catalytic cycle of HMG-CoA synthase proceeds via a Ping-Pong Bi-Bi, or double-displacement, mechanism. nih.govnih.govpnas.orgnumberanalytics.comnumberanalytics.com This multi-step process can be delineated as follows:

Enzyme Acetylation: The reaction initiates with the binding of the first substrate, acetyl-CoA, to the active site. A highly conserved cysteine residue acts as a nucleophile, attacking the acetyl group. wikipedia.org This results in the formation of a covalent acetyl-S-enzyme thioester intermediate and the release of the first product, coenzyme A (CoA). wikipedia.orgpnas.org

Second Substrate Binding: The second substrate, acetoacetyl-CoA, then enters the active site, which has been conditioned by the departure of CoA. pnas.org

Condensation: A key glutamic acid residue in the active site functions as a general base, abstracting a proton from the methyl group of the enzyme-bound acetyl moiety. nih.govresearchgate.netnih.gov This activation facilitates a nucleophilic attack on the keto group of acetoacetyl-CoA, leading to the formation of the carbon-carbon bond characteristic of HMG-CoA. nih.gov

Hydrolysis and Product Release: The resulting HMG-S-enzyme intermediate is then hydrolyzed, releasing (S)-HMG-CoA as the final product and regenerating the free enzyme for the next catalytic cycle. nih.govresearchgate.netnih.gov

Kinetic studies of yeast HMG-CoA synthase have shown that acetoacetyl-CoA can cause significant substrate inhibition, which is competitive with respect to acetyl-CoA. nih.gov This suggests the formation of a non-productive, dead-end complex when acetoacetyl-CoA binds to the unacetylated enzyme. nih.gov The reaction is generally considered functionally irreversible under physiological conditions, as the equilibrium strongly favors the formation of HMG-CoA. nih.gov

Structural Biology and Active Site Characterization

The three-dimensional architecture of HMG-CoA synthase reveals that it belongs to the thiolase-like fold superfamily of condensing enzymes. nih.gov A critical feature of its active site is the presence of several invariant amino acid residues essential for catalysis.

Catalytic Cysteine: Mutagenesis studies have identified a specific cysteine (Cys129 in the avian enzyme; Cys111 in Staphylococcus aureus) as the nucleophile responsible for forming the acetyl-S-enzyme intermediate. nih.gov

Catalytic Glutamic Acid: An essential glutamic acid residue (Glu95 in the avian enzyme; Glu79 in S. aureus) acts as the catalytic base. nih.govresearchgate.netnih.gov It facilitates both the condensation step by activating the acetyl group and the final hydrolysis of the HMG-CoA product from the enzyme. nih.govresearchgate.netnih.gov

Other Acidic Residues: Studies involving site-directed mutagenesis have highlighted other invariant acidic residues (e.g., D99, D159, and D203 in one study) that are crucial for the efficient formation of the acetyl-S-enzyme intermediate, likely by helping to form and stabilize a tetrahedral adduct during the acetylation step. researchgate.net

The structure of the enzyme's active site ensures precise positioning of the substrates for the condensation reaction. The binding of the CoA moiety of the substrates involves numerous contacts, with the pantothenic acid tail extending deep into the protein's interior. proteopedia.org

Isoforms and Differential Subcellular Localization

In vertebrates, HMG-CoA synthase exists as two principal isozymes, which are encoded by two distinct genes and exhibit different subcellular localizations and metabolic functions. wikipedia.orgnih.govpnas.org The human cytosolic and mitochondrial forms share approximately 65% amino acid identity. wikipedia.orgpnas.org

Cytosolic HMG-CoA Synthase (HMGCS1): This isoform is found in the cytoplasm and is a key enzyme in the mevalonate (B85504) pathway. wikipedia.orguca.edu The HMG-CoA it produces is the direct precursor for HMG-CoA reductase, leading to the synthesis of cholesterol and a variety of non-sterol isoprenoids. wikipedia.orguca.edu

Mitochondrial HMG-CoA Synthase (HMGCS2): Located within the mitochondrial matrix, this isozyme plays a pivotal role in ketogenesis, the process of producing ketone bodies (e.g., acetoacetate). wikipedia.orguca.edunih.gov Under conditions of fasting, prolonged exercise, or a high-fat diet, its activity is upregulated to provide an alternative energy source for extrahepatic tissues. uca.edunih.gov

This subcellular compartmentalization allows for the independent regulation of cholesterol synthesis and ketogenesis, despite their sharing a common intermediate in HMG-CoA.

HMG-CoA Synthase Isoform Gene (Human) Subcellular Location Primary Metabolic Pathway Primary Function
HMGCS1HMGCS1CytosolMevalonate PathwaySynthesis of cholesterol and isoprenoids
HMGCS2HMGCS2MitochondriaKetogenesisSynthesis of ketone bodies

3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR)

HMG-CoA reductase (HMGR) (EC 1.1.1.34) is the enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid. nih.gov This reaction is a critical juncture in cellular metabolism, directing the flow of HMG-CoA toward the synthesis of a vast array of essential molecules.

Catalytic Function and Rate-Limiting Role

The primary function of HMGR is to catalyze the four-electron reductive deacylation of HMG-CoA to mevalonate, utilizing two molecules of NADPH as the reducing agent. nih.govresearchgate.net This reaction is the first committed step in the mevalonate pathway. proteopedia.org

Crucially, the reaction catalyzed by HMGR is the principal rate-limiting step for the entire cholesterol and isoprenoid biosynthetic pathway. nih.govmedchemexpress.comresearchgate.netnih.gov This makes HMGR a major site of metabolic regulation, allowing cells to control the production of cholesterol and other vital isoprenoids in response to cellular needs. nih.gov Its activity is tightly controlled at the transcriptional, translational, and post-translational levels. nih.gov Because of this rate-limiting role, HMGR is the pharmacological target of statin drugs, which are competitive inhibitors of the enzyme used to lower cholesterol levels. nih.govwikipedia.org

Subcellular Distribution and Membrane Association

In eukaryotes, HMGR is an integral transmembrane protein anchored in the membrane of the endoplasmic reticulum (ER). nih.govresearchgate.netresearchgate.net The protein's structure consists of two main domains:

N-terminal Membrane Domain: This domain contains multiple (typically eight) membrane-spanning alpha-helices that firmly embed the enzyme within the ER membrane. proteopedia.orgyoutube.com This membrane anchor is not only for localization but is also essential for the regulated degradation of the enzyme, a key aspect of its post-translational control. youtube.comnih.gov Studies have shown that a truncated version of the enzyme lacking this domain is not subject to sterol-accelerated degradation. nih.gov

C-terminal Catalytic Domain: This large domain protrudes into the cytosol and contains the active site where the reduction of HMG-CoA occurs. researchgate.netyoutube.com The catalytic portion forms a tetramer, with each active site being composed of residues from two adjacent monomers. proteopedia.org

This membrane association positions the enzyme to utilize the cytosolic pool of HMG-CoA produced by HMGCS1 and cytosolic NADPH, directly feeding its product, mevalonate, into the subsequent cytosolic steps of the isoprenoid synthesis pathway.

HMGR Domain Location Primary Function
N-terminal DomainEmbedded in Endoplasmic ReticulumAnchors enzyme to the ER; senses sterol levels for regulated degradation
C-terminal DomainCytosolContains the active site; catalyzes the reduction of HMG-CoA to mevalonate

Molecular Interactions and Enzyme Complex Formation

The enzymes involved in HMG-CoA metabolism, such as HMG-CoA synthase and HMG-CoA reductase, are known to form complex assemblies that facilitate substrate channeling and metabolic efficiency. While direct physical interaction to form a stable multi-enzyme complex for the entire ketogenic pathway is not definitively established, the colocalization of these enzymes within the mitochondrial matrix is crucial. nih.govnih.gov This proximity ensures the efficient transfer of the intermediate HMG-CoA from HMG-CoA synthase to HMG-CoA lyase during ketogenesis. nih.govnih.gov

In the context of cholesterol synthesis, HMG-CoA reductase (HMGR) itself is a homodimeric enzyme where the active site is formed at the interface between the two monomers. nih.gov One monomer primarily binds the HMG-CoA substrate, while the other binds the NADPH cofactor. nih.gov The intricate mechanism of HMGR involves significant conformational changes, including the movement of a flap domain, which are essential for catalysis and the exchange of cofactors. nih.govacs.org These molecular interactions underscore the complex choreography required for the precise enzymatic conversion of HMG-CoA.

3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL)

3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL) is a key enzyme that catalyzes the final step in both ketogenesis and the catabolism of the branched-chain amino acid leucine (B10760876). medlineplus.govgenecards.org It is primarily located in the mitochondria of liver cells, where it performs its crucial metabolic functions. nih.govmedlineplus.gov

Enzymatic Cleavage Mechanism and Cofactor Requirements

HMGCL catalyzes the cleavage of (S)-3-hydroxy-3-methylglutaryl-CoA into acetyl-CoA and acetoacetate (B1235776). wikipedia.orguniprot.org This reaction is a retro-Claisen condensation. The enzymatic mechanism is dependent on a divalent metal cation, typically Mg²⁺, which acts as a required cofactor. wikipedia.orguniprot.org The reaction proceeds with an inversion of stereochemistry at the C3 position of the substrate. nih.gov

Key active site residues are essential for catalysis. Arginine 41 (Arg41) is critically involved, and its mutation leads to a significant loss of enzyme activity. wikipedia.orgnih.gov Histidine 233 (His233) and Aspartate 42 (Asp42) are also implicated in the catalytic process and metal ion coordination. wikipedia.orgnih.gov The proposed mechanism involves the deprotonation of the substrate's C3 hydroxyl group and subsequent protonation of the carbanion formed after the C2-C3 bond is broken. nih.gov

Table 1: HMGCL Reaction and Cofactor Details

FeatureDescription
Enzyme 3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL)
EC Number 4.1.3.4 wikipedia.org
Substrate (S)-3-hydroxy-3-methylglutaryl-CoA uniprot.org
Products Acetyl-CoA and Acetoacetate wikipedia.org
Reaction Type Retro-Claisen cleavage nih.gov
Cofactor Divalent metal cation (e.g., Mg²⁺, Mn²⁺) wikipedia.orguniprot.org
Key Residues Arg41, Asp42, His233, His235, Cys266 uniprot.orgnih.govnih.gov

Structural Insights into HMGCL Function

The crystal structure of human mitochondrial HMGCL has been resolved, providing significant insights into its function. nih.goviucr.org The enzyme functions as a dimer and adopts a (β/α)₈-barrel fold, also known as a TIM barrel. nih.govnih.govnih.gov The active site is located in a cavity at the C-terminal end of this barrel structure. wikipedia.orgnih.gov

Structural studies of HMGCL in complex with a substrate analog (3-hydroxyglutaryl-CoA) and the divalent metal cation have illuminated the roles of key amino acid residues. nih.govnih.gov The Mg²⁺ ion is coordinated by Asp42, His233, His235, Asn275, and a water molecule. uniprot.orgnih.gov This coordination is crucial for correctly positioning the substrate for catalysis. nih.gov Arg41 forms a salt bridge with the carboxyl group of the substrate, anchoring it in the active site and explaining the drastic reduction in activity when this residue is mutated. wikipedia.orgnih.gov A flexible loop containing a conserved "signature" sequence also plays a role in catalysis, with residue Cys266 being positioned near the active site. nih.gov

Table 2: Structural Data for Human HMGCL

PDB CodeDescriptionResolution (Å)
2CW6 Human HMGCL in complex with 3-hydroxyglutarate2.1 wikipedia.orgnih.govwikipedia.org
2CW7 R41M mutant HMGCL in complex with HMG-CoA2.2 nih.gov
2CW8 Wild-type HMGCL in complex with inhibitor HG-CoA2.4 nih.gov

Role in Terminal Steps of Metabolic Pathways

HMGCL plays a vital terminal role in two significant metabolic pathways: ketogenesis and leucine catabolism. medlineplus.govsinobiological.com

Ketogenesis : This pathway occurs primarily in the liver mitochondria, especially during periods of fasting, prolonged exercise, or low carbohydrate intake. nih.govfiveable.me HMGCL catalyzes the final, irreversible step, cleaving HMG-CoA to produce acetoacetate and acetyl-CoA. nih.govdroracle.ai Acetoacetate is a primary ketone body that can be used by extrahepatic tissues, such as the brain and heart, as an alternative energy source when glucose is scarce. medlineplus.govfiveable.me

Leucine Catabolism : Leucine is a branched-chain amino acid whose breakdown is an important energy source. medlineplus.gov The final step in the degradation of leucine is the HMGCL-catalyzed cleavage of HMG-CoA, which is formed from the preceding steps of leucine breakdown. medlineplus.govuniprot.org This allows the carbon skeleton of leucine to be converted into acetyl-CoA, which can enter the citric acid cycle for energy production, and acetoacetate, a ketone body. nih.govmetabolicsupportuk.org

The inability to perform this crucial cleavage due to HMGCL deficiency leads to the accumulation of upstream metabolites, causing a rare but serious inherited metabolic disorder known as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. medlineplus.govwikipedia.org This condition disrupts both ketone body synthesis and leucine breakdown. medlineplus.govwikipedia.org

Regulatory Mechanisms Modulating Hmg Coa Metabolic Flux

Transcriptional and Post-Translational Control of Key Enzymes

The expression and activity of the key enzymes in the HMG-CoA pathway, primarily HMG-CoA synthase (HMGCS) and HMG-CoA reductase (HMGCR), are tightly controlled through a sophisticated interplay of transcriptional and post-translational events.

Transcriptional Regulation:

The synthesis of HMGCR and HMGCS is predominantly regulated at the level of gene transcription. nih.gov When cellular sterol levels are low, a transcription factor known as Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is activated. In its inactive state, SREBP-2 is bound to the endoplasmic reticulum (ER) membrane. Upon sterol depletion, SREBP-2 is proteolytically cleaved and translocates to the nucleus, where it binds to the sterol regulatory element (SRE) on the promoter regions of the HMGCR and HMGCS genes. youtube.comnih.gov This binding event enhances the transcription of these genes, leading to increased synthesis of the respective enzymes and, consequently, an upregulation of the cholesterol biosynthesis pathway. youtube.com Conversely, high intracellular cholesterol levels prevent the activation of SREBP-2, thus downregulating the expression of these key enzymes. nih.gov

Several other factors can influence the transcription of these genes. For instance, the Acyl-CoA binding protein (ACBP) has been shown to repress the promoter activity of both HMGCS1 and HMGCR genes. researchgate.netnih.gov

Post-Translational Control:

Post-translational modifications provide a more rapid mechanism for regulating enzyme activity. The primary target for this level of control is HMGCR.

Ubiquitination and Degradation: The stability of the HMGCR protein is regulated by sterol levels through a process of accelerated degradation. nih.govbohrium.com High levels of sterols, particularly oxysterols, trigger the binding of HMGCR to insulin-induced gene (Insig) proteins in the ER membrane. nih.gov This interaction facilitates the ubiquitination of HMGCR by a membrane-associated ubiquitin ligase. nih.govresearchgate.net The polyubiquitinated enzyme is then recognized and degraded by the 26S proteasome through a process known as ER-associated degradation (ERAD). nih.govnih.govelsevierpure.com This sterol-accelerated degradation ensures a rapid reduction in cholesterol synthesis when cellular sterol levels are sufficient. bohrium.comnih.gov The non-sterol isoprenoid, geranylgeranyl pyrophosphate (GGpp), also plays a role in augmenting this degradation process. bohrium.comelsevierpure.com

Phosphorylation: HMGCR activity is also modulated by reversible phosphorylation. The enzyme is inactivated upon phosphorylation by AMP-activated protein kinase (AMPK). nih.gov AMPK is activated when cellular energy levels are low (high AMP:ATP ratio), thus halting the energy-intensive process of cholesterol synthesis. youtube.com Conversely, dephosphorylation by protein phosphatases activates the enzyme. grantome.com This mechanism allows for the acute regulation of HMG-CoA metabolism in response to the cell's energy status. youtube.com

Regulatory Mechanism Key Enzyme(s) Description
Transcriptional Control HMG-CoA Reductase, HMG-CoA SynthaseRegulated by SREBP-2, which is activated by low sterol levels to increase gene expression.
Post-Translational Control (Ubiquitination) HMG-CoA ReductaseHigh sterol levels lead to ubiquitination and proteasomal degradation of the enzyme.
Post-Translational Control (Phosphorylation) HMG-CoA ReductasePhosphorylation by AMPK (in low energy states) inactivates the enzyme.

Feedback Inhibition by Downstream Metabolites

The HMG-CoA pathway is subject to classic feedback inhibition, where the end products of the pathway regulate the activity of key enzymes. This ensures that the production of cholesterol and other isoprenoids is tightly matched to cellular needs, preventing their overaccumulation. youtube.comnih.gov

A multivalent feedback mechanism is in place, involving both sterol and non-sterol products derived from mevalonate (B85504). nih.gov Full suppression of HMG-CoA reductase activity requires the presence of both cholesterol (or a related sterol) and a non-sterol isoprenoid. nih.gov

Sterol-Mediated Inhibition: Cholesterol, the major end product of the pathway, exerts feedback inhibition primarily by suppressing the transcription of the HMGCR and HMGCS genes via the SREBP-2 pathway, as described earlier. nih.govnih.gov Additionally, certain sterol intermediates, such as lanosterol, can specifically promote the degradation of the HMGCR protein. nih.gov

Non-Sterol-Mediated Inhibition: Non-sterol isoprenoids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, are also crucial for feedback regulation. wikipedia.org These molecules are required for the synthesis of various essential compounds, including dolichol, ubiquinone (Coenzyme Q10), and for the prenylation of proteins. nih.gov A deficiency in these non-sterol products, even in the presence of high cholesterol, can lead to an upregulation of HMG-CoA reductase activity to restore their synthesis. nih.gov This highlights the importance of the branched nature of the mevalonate pathway and the need for a coordinated regulatory response.

Downstream Metabolite Regulatory Effect Mechanism
Cholesterol InhibitionSuppresses SREBP-2 activation, leading to decreased transcription of HMGCR and HMGCS. Promotes HMGCR degradation. nih.govnih.govnih.gov
Non-sterol isoprenoids (e.g., GGpp) InhibitionAugments the sterol-induced degradation of HMGCR. bohrium.comelsevierpure.com

Hormonal and Nutritional Influences on HMG-CoA Metabolism

Hormonal Regulation:

Several hormones modulate the activity of HMG-CoA reductase, primarily by altering its expression or phosphorylation state. nih.govnumberanalytics.com

Insulin (B600854): In the fed state, insulin stimulates HMG-CoA reductase activity. youtube.com It is believed to do this by increasing the transcription of the HMGCR gene and by promoting the dephosphorylation (activation) of the enzyme. grantome.comnih.govnih.gov This aligns with the need for cholesterol synthesis for the production of lipoproteins to transport dietary fats. youtube.com

Glucagon (B607659): In the fasting state, glucagon opposes the action of insulin. youtube.com It is thought to decrease HMG-CoA reductase activity, likely by promoting its phosphorylation (inactivation). grantome.comnih.gov

Thyroid Hormone: Thyroid hormone has been shown to increase the levels of HMG-CoA reductase by increasing both the transcription of its gene and the stability of its mRNA. nih.gov

Glucocorticoids: These hormones tend to decrease the expression of hepatic HMG-CoA reductase by destabilizing its mRNA. nih.gov

Thyroid-Stimulating Hormone (TSH): TSH has been found to decrease the phosphorylation of HMGCR, thereby increasing its activity, via the AMPK pathway in the liver. nih.gov

Nutritional Influences:

Dietary factors play a crucial role in regulating HMG-CoA metabolism.

Dietary Cholesterol: A diet high in cholesterol leads to an increase in intracellular cholesterol levels, which in turn suppresses the activity of HMG-CoA reductase through feedback inhibition mechanisms, primarily by down-regulating its gene expression. nih.govnumberanalytics.com

Dietary Fats: The type and amount of dietary fat can also influence HMG-CoA reductase activity. Diets high in saturated fats can suppress the enzyme's activity. numberanalytics.com Studies in rats have shown that the degree of saturation and the chain length of fatty acids in the diet can modulate hepatic HMG-CoA reductase activity. nih.gov

Factor Effect on HMG-CoA Reductase Activity Primary Mechanism
Insulin IncreaseIncreased gene transcription and dephosphorylation. grantome.comnih.govnih.gov
Glucagon DecreasePromotes phosphorylation. grantome.comnih.gov
Thyroid Hormone IncreaseIncreased gene transcription and mRNA stability. nih.gov
Dietary Cholesterol DecreaseFeedback inhibition of gene expression. nih.govnumberanalytics.com
Saturated Fats DecreaseSuppression of enzyme activity. numberanalytics.com

Genetic and Epigenetic Modulators of HMG-CoA Pathway Genes

Genetic variations and epigenetic modifications can significantly impact the expression and function of genes within the HMG-CoA pathway, contributing to inter-individual differences in cholesterol metabolism and susceptibility to related diseases.

Genetic Modulators:

Polymorphisms in the genes encoding enzymes of the HMG-CoA pathway can alter their expression or activity. For example, variations in the HMGCR gene have been associated with differing levels of plasma LDL cholesterol and varying responses to statin therapy. nih.gov The promoter region of the HMGCR gene has unusual features, such as being G+C rich and lacking a typical TATA box, which may be relevant to its complex regulation. nih.gov Genetic defects in the pathway can lead to rare metabolic disorders, such as 3-hydroxy-3-methylglutaric aciduria, which is caused by a deficiency in HMG-CoA lyase. hmdb.carupahealth.com

Epigenetic Modulators:

Epigenetic mechanisms, which alter gene expression without changing the DNA sequence itself, are emerging as important regulators of the HMG-CoA pathway.

DNA Methylation: The methylation of CpG islands in the promoter regions of genes can lead to their silencing. Hypermethylation of the promoter of the HMGCS2 gene, which encodes the mitochondrial form of HMG-CoA synthase, has been observed in certain types of cancer and is associated with reduced ketogenesis. nih.gov

Histone Modification: The state of histone acetylation, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), can influence the accessibility of DNA to transcription factors. Inhibition of HDACs has been shown to affect the expression of genes in the mevalonate pathway. nih.gov For instance, the ketone body β-hydroxybutyrate, a downstream product of HMG-CoA metabolism, can itself act as an HDAC inhibitor, potentially creating a feedback loop. nih.gov

The interplay of these genetic and epigenetic factors adds another layer of complexity to the regulation of HMG-CoA metabolic flux, with implications for both normal physiology and disease states. nih.gov

Biochemical and Genetic Basis of Disorders Affecting Hmg Coa Metabolism

3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency (HMGCLD)

3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD), also known as 3-hydroxy-3-methylglutaric aciduria, is a rare autosomal recessive disorder. nih.govnih.govwikipedia.org It stems from the inability to properly process the essential amino acid leucine (B10760876) and to produce ketone bodies, which serve as an alternative energy source for the brain and other tissues when glucose is scarce. medlineplus.govmedlineplus.gov

Molecular Genetics of HMGCL Mutations

HMGCLD is caused by mutations in the HMGCL gene, located on the short arm of chromosome 1. wikipedia.orgmedlineplus.gov This gene provides the instructions for producing the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase). medlineplus.govmedlineplus.gov This mitochondrial enzyme is responsible for the final step in both leucine catabolism and ketogenesis. nih.govgenecards.org

Over 30 different mutations in the HMGCL gene have been identified in individuals with HMGCLD. nih.gov These mutations can be of various types, including missense mutations that alter a single amino acid in the enzyme, and mutations that lead to the production of an abnormally short and non-functional enzyme. medlineplus.govmedlineplus.gov The distribution of these mutations can vary among different populations. For instance, specific mutations are more prevalent in individuals from Saudi Arabia, Portugal, and Spain. nih.govmedlineplus.gov A notable example is the c.109G > T, p.(Glu37*) mutation, which is the most common variant found in a significant portion of patients, often in a homozygous state. nih.gov

The inheritance pattern of HMGCLD is autosomal recessive, meaning an individual must inherit two mutated copies of the HMGCL gene, one from each parent, to be affected by the disorder. wadsworth.org Individuals who carry only one mutated copy are typically asymptomatic carriers. wadsworth.org

Table 1: Common HMGCL Gene Mutations and their Geographic Distribution

MutationPopulation PrevalenceReference
122G>AHigh in Saudi Arabia nih.gov
109G>AHigh in the Iberian Peninsula (Portugal and Spain) nih.gov
c. 109G > T, p. (Glu37*)Most common overall, found in 30.5% of studied patients nih.gov
Arg41Gln (R41Q)Most common in the Saudi Arabian population medlineplus.govmedlineplus.gov

Biochemical Pathophysiology and Metabolite Accumulation

The deficiency of HMG-CoA lyase disrupts the metabolic pathway, leading to the accumulation of upstream metabolites. The primary substrate of the deficient enzyme, 3-hydroxy-3-methylglutaryl-CoA, builds up in the mitochondria. This accumulation has several downstream consequences.

A key biochemical hallmark of HMGCLD is the excretion of specific organic acids in the urine. These include:

3-hydroxy-3-methylglutaric acid nih.govnih.govmedlink.com

3-methylglutaconic acid nih.govmedlink.com

3-methylglutaric acid nih.govnih.govmedlink.com

3-hydroxyisovaleric acid nih.govnih.govmedlink.com

The presence and elevated levels of these metabolites are crucial for the diagnosis of HMGCLD, which is often confirmed through urinary organic acid analysis. nih.govnih.gov The accumulation of these organic acids can lead to metabolic acidosis, a condition where the blood becomes too acidic. medlineplus.govmedlineplus.gov

Metabolic Consequences in Ketogenesis and Leucine Catabolism

The dual role of HMG-CoA lyase in both ketogenesis and leucine catabolism means that its deficiency has profound metabolic consequences.

Impact on Ketogenesis: Ketone bodies, primarily acetoacetate (B1235776) and 3-hydroxy-n-butyrate, are synthesized in the liver from fatty acids and certain amino acids, including leucine. nih.gov They are a critical energy source for extrahepatic tissues, especially the brain, during periods of fasting or low glucose availability. medlineplus.govnih.gov The inability to perform the final step of ketogenesis in HMGCLD leads to a reduced capacity to synthesize ketone bodies. nih.gov This results in hypoketotic hypoglycemia, a dangerous condition characterized by low levels of both ketones and glucose in the blood, particularly during fasting or illness. medlink.comfrontiersin.orgmhmedical.com

Impact on Leucine Catabolism: Leucine is an essential branched-chain amino acid that must be obtained from the diet. medlineplus.gov Its breakdown is a multi-step process, and HMG-CoA lyase catalyzes a crucial final step. nih.govresearchgate.net The blockage of this pathway due to enzyme deficiency leads to the accumulation of leucine and its toxic byproducts. medlineplus.govnih.gov This accumulation contributes to the metabolic acidosis and other clinical manifestations of the disorder. medlineplus.gov

Mitochondrial 3-Hydroxy-3-methylglutaryl-CoA Synthase Deficiency (mHMGS Deficiency)

Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency (mHMGS deficiency) is another rare autosomal recessive disorder that affects the body's ability to produce ketone bodies. nih.govnih.gov

Genetic Etiology and Enzyme Dysfunction

mHMGS deficiency is caused by mutations in the HMGCS2 gene. nih.govfrontiersin.org This gene codes for the mitochondrial HMG-CoA synthase enzyme, which catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. mhmedical.comfrontiersin.org This is the rate-limiting step in ketogenesis. researchgate.net

Mutations in the HMGCS2 gene lead to a dysfunctional or inactive enzyme. nih.gov Several types of mutations have been identified, including missense mutations that change a single amino acid and deletions. nih.govnih.gov For example, the missense mutations G212R and R500H have been identified in patients with the disorder. nih.gov The inheritance pattern is autosomal recessive. nih.gov

Impact on Ketone Body Production

The deficiency of mitochondrial HMG-CoA synthase directly impairs the synthesis of HMG-CoA, the precursor for ketone bodies. This blockage in the ketogenic pathway leads to an inability to produce sufficient ketone bodies, particularly during times of fasting or metabolic stress. mhmedical.comnih.gov Consequently, individuals with mHMGS deficiency experience episodes of hypoketotic hypoglycemia, similar to those with HMGCLD. mhmedical.com The lack of ketone bodies deprives the brain and other tissues of a vital alternative energy source, which can lead to severe neurological symptoms. nih.gov

Table 2: Comparison of HMGCLD and mHMGS Deficiency

Feature3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency (HMGCLD)Mitochondrial 3-Hydroxy-3-methylglutaryl-CoA Synthase Deficiency (mHMGS Deficiency)
Affected Enzyme 3-hydroxy-3-methylglutaryl-CoA lyaseMitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase
Gene HMGCLHMGCS2
Primary Metabolic Block Final step of ketogenesis and leucine catabolismRate-limiting step of ketogenesis
Key Accumulated Metabolites 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, 3-methylglutaric acid, 3-hydroxyisovaleric acid-
Primary Clinical Manifestation Hypoketotic hypoglycemia, metabolic acidosisHypoketotic hypoglycemia

Interrelationships with Other Inborn Errors of Metabolism

Disorders of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) metabolism, specifically 3-hydroxy-3-methylglutaric aciduria, are intricately linked with other inborn errors of metabolism due to shared metabolic pathways. The accumulation of specific metabolites in HMG-CoA lyase deficiency can lead to a biochemical profile that overlaps with other organic acidurias, necessitating careful differential diagnosis.

Connections to 3-Methylglutaconic Aciduria

A primary connection exists between 3-hydroxy-3-methylglutaric aciduria and 3-methylglutaconic aciduria. In cases of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, the urine organic acid profile characteristically shows elevated levels of 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. hmdb.canih.gov This is because the enzymatic block in the cleavage of HMG-CoA to acetyl-CoA and acetoacetate leads to the accumulation of upstream metabolites. nih.gov

3-Methylglutaconic aciduria itself is a group of heterogeneous inborn errors of metabolism, biochemically marked by the increased urinary excretion of 3-methylglutaconic acid. nih.gov These are categorized into several types, with 3-methylglutaconic aciduria type I being an inborn error of leucine catabolism caused by a deficiency of 3-methylglutaconyl-CoA hydratase. nih.govoup.comwikipedia.org This enzyme catalyzes the conversion of 3-methylglutaconyl-CoA to HMG-CoA. nih.gov Therefore, a defect in either 3-methylglutaconyl-CoA hydratase or the subsequent enzyme, HMG-CoA lyase, results in the accumulation of 3-methylglutaconic acid.

However, the pattern of metabolite excretion can help distinguish between these conditions. In 3-methylglutaconic aciduria type I, 3-methylglutaconic acid levels are highly elevated, while 3-methylglutaric acid is usually only slightly increased, and there is a significant excretion of 3-hydroxyisovaleric acid. orpha.net In contrast, HMG-CoA lyase deficiency presents with a broader spectrum of elevated organic acids, including the prominent appearance of 3-hydroxy-3-methylglutaric acid. hmdb.canih.gov

The various types of 3-methylglutaconic aciduria often involve mitochondrial dysfunction. nih.govnih.gov For instance, different types are associated with mutations in genes like TAZ (Type II, Barth syndrome), OPA3 (Type III), and others that lead to impaired mitochondrial function. wikipedia.org Type IV is an unspecified category where the underlying genetic cause is often heterogeneous but linked to dysfunctional oxidative phosphorylation. oup.comnih.gov

Advanced Methodologies for Research on 3 Hydroxy 3 Methylglutaryl Coa

High-Resolution Structural Biology Techniques

High-resolution structural biology has been instrumental in elucidating the molecular architecture of HMG-CoA metabolizing enzymes, providing a foundation for understanding their catalytic mechanisms and for the design of therapeutic inhibitors.

X-ray Crystallography of HMG-CoA Enzymes

X-ray crystallography has been a cornerstone in revealing the three-dimensional structures of HMG-CoA enzymes at atomic resolution. This technique involves crystallizing a purified enzyme, often in complex with its substrate, product, or an inhibitor, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which its atomic structure can be determined.

One of the most extensively studied enzymes using this method is HMG-CoA reductase (HMGR), the rate-limiting enzyme in the mevalonate (B85504) pathway. Crystalline structures of HMGR from various species, including humans, have been solved. These studies have revealed a multi-domain architecture, including a transmembrane domain, a linker domain, and a catalytic domain. The active site is located in the C-terminal domain and is composed of a binding pocket for HMG-CoA and another for the cofactor NADPH.

Key findings from X-ray crystallography of HMG-CoA reductase include:

The detailed architecture of the active site, showing the specific amino acid residues involved in substrate binding and catalysis.

The conformational changes that occur upon binding of HMG-CoA and NADPH.

The binding modes of various statin inhibitors, which has been crucial for the development of more potent and specific drugs. For instance, the structure of the catalytic portion of human HMG-CoA reductase in complex with atorvastatin (B1662188) has been determined at 2.2 Å resolution.

Another important enzyme in this pathway, HMG-CoA synthase (HMGS), has also been characterized by X-ray crystallography. These studies have provided insights into its dimeric structure and the catalytic mechanism, which involves a covalent intermediate.

Table 1: Selected X-ray Crystallography Studies of HMG-CoA Enzymes

Enzyme Organism PDB ID Resolution (Å) Key Findings
HMG-CoA Reductase Homo sapiens 1DQ8 2.20 Structure in complex with atorvastatin, revealing inhibitor binding mode.
HMG-CoA Reductase Pseudomonas mevalonii 1QAX 2.00 Complex with HMG-CoA and CoA, showing substrate binding.
HMG-CoA Synthase Staphylococcus aureus 2Z3J 1.90 Structure revealing the active site and dimeric interface.
HMG-CoA Lyase Homo sapiens 2CW6 2.10 Structure of the human enzyme, providing insights into the catalytic mechanism.

Cryo-Electron Microscopy and Conformational Dynamics

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for studying the structure of large and flexible protein complexes, such as the full-length HMG-CoA reductase, which includes its membrane-spanning domains. Cryo-EM involves flash-freezing purified protein samples in a thin layer of vitreous ice and then imaging them with an electron microscope. This allows for the determination of the protein's structure in a near-native state.

Recent cryo-EM studies of human HMG-CoA reductase have provided a more complete picture of the enzyme's architecture and its regulation. These studies have revealed how the transmembrane domain interacts with other proteins in the endoplasmic reticulum membrane, such as Insig, which is involved in the sterol-mediated degradation of HMGR.

A significant advantage of cryo-EM is its ability to capture multiple conformational states of a protein from a single sample. This has been particularly insightful for understanding the dynamic nature of HMG-CoA reductase. For example, cryo-EM has revealed the conformational changes that occur in the enzyme upon ubiquitination, a key step in its degradation pathway. These studies have shown how the binding of ubiquitin can induce a partial unfolding of the enzyme, marking it for proteasomal degradation.

Quantitative Biochemical and Enzyme Kinetic Assays

Quantitative biochemical and enzyme kinetic assays are essential for characterizing the catalytic activity of HMG-CoA enzymes and for understanding their reaction mechanisms. These assays are also widely used for high-throughput screening of potential inhibitors.

Spectrophotometric and Radiometric Methods

Spectrophotometric assays are the most common methods for measuring the activity of HMG-CoA reductase. These assays continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The reaction mixture typically includes the enzyme, HMG-CoA, and NADPH. The rate of the reaction is directly proportional to the rate of decrease in absorbance.

Radiometric assays offer a more sensitive alternative to spectrophotometric methods. These assays use a radiolabeled substrate, such as [¹⁴C]HMG-CoA. The reaction is allowed to proceed for a set period, and then the radiolabeled product, mevalonate, is separated from the unreacted substrate, usually by chromatography. The amount of radioactivity in the mevalonate fraction is then quantified to determine the enzyme's activity. While more sensitive, radiometric assays are also more labor-intensive and require the handling of radioactive materials.

Advanced Kinetic Modeling and Enzyme Mechanism Elucidation

The study of enzyme kinetics provides valuable information about the catalytic mechanism of an enzyme and its interactions with substrates and inhibitors. For HMG-CoA reductase, kinetic studies have revealed a sequential ordered mechanism, where NADPH binds first, followed by HMG-CoA, and the products are released in the order of mevalonate, CoA, and NADP+.

Advanced kinetic modeling, often aided by computational methods, allows for a more detailed understanding of the enzyme's mechanism. This can involve fitting experimental data to complex kinetic models to determine the rate constants for each step in the reaction. These models can also be used to simulate the enzyme's behavior under different conditions and to predict the effects of mutations or inhibitors.

Isotope effect studies are another powerful tool for elucidating enzyme mechanisms. By replacing an atom in the substrate with a heavier isotope, researchers can determine if the breaking of the bond to that atom is a rate-limiting step in the reaction. Such studies have been used to support the proposed mechanism of HMG-CoA reductase.

Omics Technologies in Metabolic Profiling

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of cellular processes and have been instrumental in understanding the regulation of the HMG-CoA pathway.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, has been used to investigate how the expression of genes in the HMG-CoA pathway is regulated. For example, microarray and RNA-sequencing studies have shown that the transcription of the HMG-CoA reductase gene is tightly controlled by the SREBP (sterol regulatory element-binding protein) family of transcription factors. When cellular sterol levels are low, SREBPs are activated and upregulate the expression of HMGR and other genes involved in cholesterol biosynthesis.

Proteomics , the large-scale study of proteins, has been used to identify and quantify the proteins involved in the HMG-CoA pathway and its regulation. For instance, mass spectrometry-based proteomics has been used to identify proteins that interact with HMG-CoA reductase and to study the post-translational modifications, such as phosphorylation and ubiquitination, that regulate its activity and degradation.

Metabolomics , the comprehensive analysis of all metabolites in a biological sample, provides a direct readout of the metabolic state of a cell. Metabolomic studies have been used to measure the levels of HMG-CoA, mevalonate, and other intermediates in the cholesterol biosynthesis pathway under various conditions. This has provided valuable insights into the flux through the pathway and how it is affected by genetic or pharmacological perturbations. For example, metabolomic profiling has been used to assess the downstream effects of statin treatment on cellular metabolism.

By integrating data from these different omics platforms, researchers can build comprehensive models of the HMG-CoA pathway and its regulation, leading to a deeper understanding of its role in health and disease.

Proteomics and Transcriptomics in Pathway Analysis

Integrating proteomics and transcriptomics provides a multi-layered understanding of how the HMG-CoA pathway is regulated.

Proteomics , the large-scale study of proteins, has been used to investigate the effects of HMG-CoA reductase inhibitors (statins) on the secretome of endothelial cells. nih.gov This approach identified differentially expressed proteins involved in processes like proteolysis and cellular organization, revealing novel targets of statins beyond their cholesterol-lowering effects. nih.gov Proteomic analysis has also been employed to explore the relationship between HMG-CoA synthase and other metabolic pathways, such as glucosinolate biosynthesis in plants. nih.gov

Transcriptomics , which analyzes the complete set of RNA transcripts, complements proteomics by providing information on gene expression. Studies have combined transcriptomics with proteomics to improve protein identification from small samples, demonstrating that highly expressed transcripts are more likely to have their corresponding proteins expressed. nih.gov Transcriptomic analysis of cancer cells has revealed differences in the expression of cholesterol synthesis genes between statin-sensitive and statin-resistant cell lines. jst.go.jp Furthermore, analyzing the expression of HMG-CoA reductase and other pathway-related genes, such as c-Myc, through techniques like RT-PCR provides insights into the transcriptional regulation of the pathway in various cancer cell lines and in response to statin treatment. researchgate.net

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering are fundamental to dissecting the function of specific genes and enzymes within the HMG-CoA pathway.

Gene Cloning and Expression Studies

Cloning and expressing genes encoding enzymes of the mevalonate pathway, such as HMG-CoA reductase and HMG-CoA synthase, are crucial for their functional characterization. nih.govnih.govnih.gov For example, the full-length cDNA of HMG-CoA reductase has been cloned from various organisms, including the medicinal plant Aquilaria sinensis and the fungus Ganoderma lucidum. nih.govnih.gov Subsequent expression analysis in different tissues or in response to various stimuli helps to elucidate the gene's role in specific physiological processes, such as sesquiterpene biosynthesis. nih.gov Functional complementation assays in yeast have also been used to confirm the enzymatic activity of cloned HMG-CoA reductase genes. nih.gov

Gene Knockout and Site-Directed Mutagenesis in Research Models

Gene knockout studies provide definitive evidence for the physiological role of a gene. The targeted disruption of the HMG-CoA reductase gene in mice demonstrated its crucial role in early embryonic development, as homozygous mutant embryos did not survive past the blastocyst stage. nih.gov This highlights the essential nature of the mevalonate pathway beyond cholesterol homeostasis.

Site-directed mutagenesis allows for the investigation of the function of specific amino acid residues within an enzyme. This technique has been instrumental in understanding the catalytic mechanism of HMG-CoA reductase. nih.gov By mutating conserved residues in the active site, researchers can determine their role in substrate binding and catalysis. nih.gov Computational alanine (B10760859) scanning mutagenesis has also been used to identify key residues at the dimer interface of HMG-CoA reductase, revealing potential new druggable sites for inhibiting the enzyme's activity. researchgate.net

Cellular and Organismal Models for HMG-CoA Metabolic Research

In vitro and in vivo models are indispensable for studying the complex regulation and function of HMG-CoA metabolism in a biological context.

In Vitro Cell Culture Systems

A variety of cell lines are utilized to study HMG-CoA metabolism and the effects of its modulation.

Hepatocyte-derived cell lines , such as HepG2, are widely used as models for human liver metabolism to study the regulation of cholesterol synthesis and the effects of statins. researchgate.net

Cancer cell lines , including those from lung, ovarian, and breast cancer, are employed to investigate the role of the mevalonate pathway in tumor growth and to assess the anti-cancer effects of HMG-CoA reductase inhibitors. jst.go.jpjst.go.jpnih.govnih.gov These studies have shown that statins can inhibit cancer cell proliferation, induce apoptosis, and that sensitivity to statins can be influenced by the expression levels of HMG-CoA reductase. nih.govnih.govnih.gov

Embryonic fibroblasts from knockout mice have been used to study the cellular consequences of reduced HMG-CoA reductase activity. nih.gov

These cell culture systems allow for controlled experiments to dissect molecular pathways, screen for potential therapeutic agents, and investigate the mechanisms of drug action and resistance. researchgate.netcreative-proteomics.com

Table 4: Applications of In Vitro Cell Culture Systems in HMG-CoA Research
Cell Line TypeSpecific ExamplesResearch ApplicationReference
Hepatocyte-derivedHepG2Modeling human liver metabolism, studying cholesterol synthesis regulation, and evaluating the effects of statins. researchgate.net researchgate.net
Cancer Cell LinesLung Cancer (e.g., HOP-92, NCI-H322M)Investigating the link between statin sensitivity and the metabolic profile of cancer cells, including CoA and HMG-CoA levels. jst.go.jpjst.go.jp jst.go.jpjst.go.jp
Ovarian Cancer (e.g., Hey, SKOV3)Evaluating the anti-proliferative and pro-apoptotic effects of statins and their impact on signaling pathways like MAPK and mTOR. nih.gov nih.gov
Various (e.g., MCF-7, HCT116)Analyzing the expression of mevalonate pathway genes and proteins to understand the molecular basis of statin action and resistance. researchgate.netnih.gov researchgate.netnih.gov
Embryonic FibroblastsFrom Hmgcr+/- miceStudying the cellular effects of reduced HMG-CoA reductase activity. nih.gov nih.gov

Genetically Modified Organisms (e.g., Mouse Models, Microbial Hosts)

Genetically modified organisms (GMOs) are indispensable tools for dissecting the complex roles of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and its associated metabolic pathways. Through precise genetic manipulation, researchers can create models that mimic human diseases, elucidate gene function, and engineer microbial systems for the production of valuable chemicals derived from HMG-CoA.

Mouse Models

Mouse models have been fundamental in understanding the physiological consequences of dysfunctional HMG-CoA metabolism, particularly in the context of HMG-CoA Lyase (HMGCL) deficiency, an inherited metabolic disorder. nih.govmedlineplus.gov The HMGCL gene in mice, located on chromosome 4, is highly homologous to the human gene, sharing identical intron-exon junction locations, making it a suitable target for creating disease models. nih.gov

HMGCL Knockout Studies The critical role of HMG-CoA lyase is underscored by gene knockout studies. Complete knockout of the Hmgcl gene in mice results in embryonic lethality, demonstrating that the enzyme is essential for development. nih.govnih.gov To overcome this, researchers have developed more nuanced models. For instance, the Hmgcl targeted mutation involves the replacement of exon 2 with a neomycin resistance gene, creating a null allele. jax.org Studies on mice homozygous for this mutation revealed that a complete absence of HMGCL activity leads to prenatal death, highlighting the enzyme's vital function during gestation. nih.gov

Modeling Human Disease These models are crucial for investigating the pathophysiology of 3-hydroxy-3-methylglutaric aciduria. hmdb.ca This autosomal recessive disorder is caused by mutations in the HMGCL gene that reduce or eliminate enzyme activity. medlineplus.gov The resulting inability to process the amino acid leucine (B10760876) and to produce ketone bodies leads to a buildup of organic acids and hypoglycemia, which can cause severe neurological damage. medlineplus.govhmdb.ca Mouse models allow for the detailed study of these metabolic derangements and the exploration of potential therapeutic strategies in a whole-organism context. Furthermore, research has identified a second gene, HMGCLL1, which encodes another isoform of HMG-CoA lyase located in the cytosol and endoplasmic reticulum, suggesting additional layers of complexity in ketone body metabolism that can be explored with targeted genetic models. nih.govnih.gov

Table 1: Selected Genetically Modified Mouse Models in HMG-CoA Research

Model Name Genetic Modification Key Findings Reference(s)
Hmgcl Targeted knockout of the Hmgcl gene (exon 2 replaced by neor cassette) on a 129P2/OlaHsd background. Homozygous mutants (HL-/-) exhibit embryonic lethality, confirming the essential role of HMG-CoA lyase in development. nih.govjax.org
General Hmgcl Knockout Complete gene knockout. Results in embryonic lethality, preventing the study of postnatal disease progression in a full knockout model. nih.govnih.gov
Humanized Models Gene replacement or knock-in of human HMGCL mutations into the mouse genome. Allows for the in vivo study of specific human mutations and their impact on enzyme function and overall pathology. youtube.com

Microbial Hosts

Microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, are powerful platforms for both fundamental research on HMG-CoA lyase and for the biotechnological production of chemicals via the mevalonate pathway, where HMG-CoA is a key intermediate.

Escherichia coli E. coli is a favored host for metabolic engineering due to its rapid growth and the availability of advanced genetic tools. pnnl.gov It has been engineered to produce a variety of natural products that derive from the mevalonate pathway. pnnl.gov For example, the heterologous expression of the mevalonate pathway in E. coli is a common strategy to increase the precursor supply for isoprenoid production. researchgate.net

Research has focused on expressing HMG-CoA lyase from various organisms in E. coli to study enzyme kinetics and structure-function relationships. The HMG-CoA lyase gene from Pseudomonas mevalonii has been successfully expressed, enabling detailed biochemical characterization. nih.gov Furthermore, engineering efforts in E. coli often involve balancing the expression of multiple pathway genes, such as HMG-CoA synthase and HMG-CoA reductase, to optimize the metabolic flux towards a desired product. pnnl.gov Strategies include knocking out competing pathways, such as those that consume acetyl-CoA, to channel more of this primary precursor into the engineered pathway. researchgate.netmdpi.com

Saccharomyces cerevisiae The yeast S. cerevisiae is another important microbial host, particularly advantageous for expressing eukaryotic proteins like human HMG-CoA lyase, as it possesses the necessary cellular machinery for proper protein folding and post-translational modifications. pnnl.gov Like E. coli, S. cerevisiae has been extensively engineered for the production of valuable compounds derived from the HMG-CoA pathway.

Engineering strategies in yeast often focus on upregulating the entire mevalonate pathway. This can involve overexpressing key enzymes and deleting genes responsible for competing pathways or product degradation. For instance, to enhance the production of triacylglycerols (TAGs), a product downstream of acetyl-CoA, researchers have overexpressed a deregulated version of acetyl-CoA carboxylase (ACC1*) and deleted genes involved in TAG hydrolysis (TGL3, TGL4, TGL5) and beta-oxidation (POX1). nih.gov Similar strategies are used to increase the flux towards other HMG-CoA-derived products by optimizing the supply of its precursor, acetyl-CoA, and the reducing equivalent, NADPH. mdpi.comnih.gov

Table 2: Examples of Microbial Host Engineering for HMG-CoA Pathway Research & Application

Organism Engineering Strategy Objective / Finding Reference(s)
Escherichia coli Expression of Pseudomonas mevalonii HMG-CoA lyase gene. Enables purification and detailed biochemical analysis of the bacterial enzyme. nih.gov
Escherichia coli Introduction of mevalonate pathway; knockout of competing pathways (ldhA, adhE, frd). Increased precursor (acetyl-CoA) availability for production of target molecules like n-butanol. researchgate.netmdpi.com
Saccharomyces cerevisiae Overexpression of deregulated acetyl-CoA carboxylase (ACC1***) and diacylglycerol acyltransferase (DGA1*). Increased flux from acetyl-CoA towards fatty acid and triacylglycerol synthesis. nih.gov
Saccharomyces cerevisiae Deletion of TAG lipase (B570770) genes (TGL3, TGL4, TGL5) and beta-oxidation gene (POX1). Prevents degradation of lipid products, increasing overall yield. nih.gov
Saccharomyces cerevisiae Mutation and genomic integration of EHD3 (malonyl-CoA hydrolase activity). Engineered a pathway to produce malonate from the key precursor malonyl-CoA. nih.gov

Emerging Research Perspectives and Biotechnological Applications

Synthetic Biology and Metabolic Engineering for Isoprenoid Production

Isoprenoids, a vast class of natural products with over 40,000 described compounds, have widespread applications in pharmaceuticals, fragrances, biofuels, and food additives. nd.edu The microbial production of these valuable chemicals through synthetic biology and metabolic engineering has gained significant traction as a sustainable alternative to traditional chemical synthesis or extraction from natural sources. nd.edunih.govnih.govsemanticscholar.org Central to this endeavor is the manipulation of the mevalonate (B85504) (MVA) pathway, where HMG-CoA is a key intermediate.

Many microorganisms, including the workhorse of industrial biotechnology, Escherichia coli, naturally synthesize isoprenoid precursors through the methylerythritol 4-phosphate (MEP) pathway. nd.edunih.govblazingprojects.com However, to enhance the production of isoprenoids, researchers have focused on introducing a heterologous MVA pathway, which is common in eukaryotes, archaea, and some bacteria. nd.edunih.govnih.gov The MVA pathway begins with the condensation of acetyl-CoA and ultimately produces the same C5 building blocks as the MEP pathway: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govblazingprojects.com

The introduction of the MVA pathway into microorganisms like E. coli provides a supplementary route for the synthesis of IPP and DMAPP, thereby increasing the total pool of precursors available for isoprenoid production. nih.gov This strategy has been successfully employed to improve the yields of various isoprenoids, including carotenoids. nih.govnih.govsemanticscholar.org For instance, studies have demonstrated that expressing the entire MVA pathway in E. coli can lead to a significant increase in the production of lycopene. nih.govnih.govsemanticscholar.org The choice of genes for the reconstituted pathway is crucial; researchers have successfully used a combination of genes from different organisms, including Enterococcus faecalis and Saccharomyces cerevisiae, to create efficient pathways in E. coli. nih.gov

A key enzyme in this reconstituted pathway is HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. blazingprojects.comripublication.com This step is a major regulatory point in the pathway and a common target for engineering efforts. blazingprojects.com

Simply introducing the MVA pathway is often not sufficient to achieve high yields of the desired isoprenoid. Several optimization strategies are employed to channel the metabolic flux towards the target molecule and overcome potential bottlenecks. nd.edu

One significant challenge is the toxicity of certain pathway intermediates, such as HMG-CoA and IPP, when they accumulate in the cell. oup.com To address this, strategies like substrate channeling using RNA scaffolds have been developed. These scaffolds co-localize the enzymes of the MVA pathway, which can increase the efficiency of substrate utilization and prevent the diffusion of toxic intermediates, thereby enhancing the production of mevalonate and isoprene. oup.com

Another powerful tool for optimization is the CRISPR interference (CRISPRi) system. This technology allows for the targeted downregulation of genes in competing metabolic pathways, redirecting precursor metabolites towards the engineered MVA pathway. japsonline.com For example, by using CRISPRi to repress genes involved in competing pathways, researchers have been able to improve the production of isoprenol in E. coli. japsonline.com

Further optimization strategies include:

Balancing precursor supply: Ensuring an adequate supply of acetyl-CoA, the initial building block for the MVA pathway, is critical. blazingprojects.com

Overexpression of rate-limiting enzymes: Identifying and overexpressing the enzymes that act as bottlenecks in the pathway can significantly improve product yield. nd.edublazingprojects.com

Inactivation of competing pathways: As mentioned with CRISPRi, permanently deleting genes in pathways that divert precursors away from the MVA pathway is a common strategy. nd.edu

Enzyme engineering: Modifying the enzymes themselves, for instance, by creating fusion proteins of sequential enzymes like IPP isomerase and a phosphatase, can improve pathway efficiency and even diversify the range of products. nih.gov

These metabolic engineering strategies, often used in combination, have led to substantial improvements in the microbial production of a wide array of isoprenoids. nd.edu

Evolutionary Biology of HMG-CoA Dependent Pathways

The enzymes that constitute the HMG-CoA dependent pathways, particularly HMG-CoA synthase and HMG-CoA reductase, have a fascinating evolutionary history that sheds light on the distribution and diversity of this metabolic route across the domains of life.

HMG-CoA Reductase (HMGR)

Phylogenetic analyses of HMG-CoA reductase have revealed the existence of two distinct classes of this enzyme, suggesting a significant evolutionary divergence. nih.govoup.com

Class I HMGRs are found in eukaryotes and some archaea. In eukaryotes, these enzymes are typically anchored to the membrane of the endoplasmic reticulum. nih.govblazingprojects.com

Class II HMGRs are characteristic of eubacteria and certain other archaea and are generally soluble enzymes. nih.gov

This clear division points to an ancient split in the evolution of this crucial enzyme. The catalytic domain of HMGR is highly conserved within eukaryotes, while the membrane-anchor domain is more variable. nih.gov In contrast, plants possess multiple HMGR isozymes, which appear to have arisen through gene duplication and subsequent divergence, reflecting their use of both HMGR-dependent and independent pathways for isoprenoid synthesis. nih.gov

HMG-CoA Synthase (HMGS)

HMG-CoA synthase is also found across all three domains of life. nih.govacs.orgwikipedia.org In vertebrates, two isozymes exist: a cytosolic form involved in the mevalonate pathway for cholesterol and isoprenoid synthesis, and a mitochondrial form that plays a key role in ketone body formation. nih.govacs.orgwikipedia.org These isoforms share only about 60.6% amino acid identity in humans, indicating a distant evolutionary relationship and specialized metabolic roles. wikipedia.org Prokaryotic HMGS is essential for isoprenoid synthesis via the mevalonate pathway in certain Gram-positive bacteria. acs.org The existence of these distinct isoforms with different subcellular localizations and functions underscores the complex evolutionary history of this enzyme. nih.govacs.org

The distribution of the mevalonate pathway across different organisms is not solely explained by vertical descent. Evidence strongly suggests that lateral gene transfer (LGT), the movement of genetic material between different species, has played a significant role in the evolution of this pathway.

A compelling case for LGT is seen in certain gram-positive cocci, such as species of Enterococcus, Staphylococcus, and Streptococcus. nih.gov Phylogenetic analysis indicates that these bacteria likely acquired the genes for the mevalonate pathway through one or more horizontal gene transfer events from a primitive eukaryote. nih.gov This is supported by the observation that these bacteria possess the complete set of MVA pathway genes, which are highly divergent from those found in mammals, and lack the genes for the alternative MEP pathway. nih.gov The genes for the MVA pathway in these bacteria are often clustered together, which would facilitate their transfer as a single functional unit. nih.gov

The acquisition of the MVA pathway through LGT would have conferred a significant selective advantage to these bacteria, providing them with a novel metabolic capability for isoprenoid biosynthesis. nih.gov This highlights how LGT can be a powerful force in metabolic evolution, allowing organisms to rapidly gain complex new functions.

Computational Approaches in HMG-CoA Pathway Research

Computational biology has become an indispensable tool for studying the intricacies of metabolic networks like the HMG-CoA pathway. These approaches allow researchers to model, analyze, and predict the behavior of these complex systems, accelerating research and development in metabolic engineering and drug discovery.

A variety of computational methods are employed to investigate the HMG-CoA pathway:

Metabolic Modeling and Flux Balance Analysis (FBA): At a systems level, genome-scale metabolic models can be constructed to simulate the flow of metabolites (fluxes) through the entire network. nih.govnih.gov FBA is a mathematical technique used to predict these fluxes by optimizing for a specific cellular objective, such as growth. nih.gov This can help identify potential bottlenecks in the HMG-CoA pathway and suggest gene targets for knockout or overexpression to improve the production of a desired isoprenoid. nih.gov

Kinetic Modeling: While FBA provides a steady-state view of metabolism, kinetic models incorporate enzyme kinetics to simulate the dynamic behavior of the pathway over time. nih.gov This allows for a more detailed understanding of how the concentrations of metabolites, such as 3-hydroxy-3-methylpentanedioate's precursor HMG-CoA, change in response to genetic or environmental perturbations.

Molecular Docking and In Silico Screening: For drug discovery and enzyme inhibitor design, molecular docking is a powerful computational technique. semanticscholar.orgresearchgate.netiosrjournals.org This method predicts how a small molecule (a potential drug or inhibitor) binds to the three-dimensional structure of a target protein, such as HMG-CoA reductase. semanticscholar.orgresearchgate.netiosrjournals.org By screening large libraries of compounds in silico, researchers can identify promising candidates for further experimental testing, saving significant time and resources. semanticscholar.orgresearchgate.net For example, this approach has been used to identify potential natural product inhibitors of HMG-CoA reductase. researchgate.netiosrjournals.org

Quantum Mechanics/Molecular Mechanics (QM/MM): To understand the detailed chemical mechanism of enzymes like HMG-CoA reductase, hybrid QM/MM methods are used. nd.edunih.gov These simulations treat the active site of the enzyme with high-level quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. nd.edunih.gov This has provided valuable insights into the catalytic mechanism of HMG-CoA reductase. nd.edunih.gov

Homology Modeling: When the experimental three-dimensional structure of a protein is not available, homology modeling can be used to build a model based on the known structure of a related protein. acs.org This is particularly useful for studying enzymes from different organisms or for investigating the effects of mutations. acs.org

These computational approaches, often used in an iterative cycle with experimental validation, are crucial for advancing our understanding of the HMG-CoA pathway and for harnessing its potential in various biotechnological applications. nih.govnih.gov

Unexplored Physiological Roles and Inter-organelle Communication

While the role of HMG-CoA in cholesterol synthesis is primarily cytosolic, its involvement in ketogenesis is strictly mitochondrial, highlighting a crucial aspect of inter-organelle compartmentalization and communication. mdpi.comhmdb.ca In the liver mitochondria, HMG-CoA is a key intermediate in the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate), which are vital energy sources for extrahepatic tissues like the brain, heart, and skeletal muscle during periods of fasting or low carbohydrate availability. mdpi.comnih.gov This process represents a fundamental form of inter-organ communication, where the liver metabolizes fatty acids to produce transportable energy carriers derived from HMG-CoA. mdpi.com

Emerging research points to more subtle and potentially unexplored physiological roles. The metabolic disorder 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, where HMG accumulates, leads to severe neurological damage and cardiomyopathy. nih.govmdpi.com Studies on this condition reveal that high levels of HMG disrupt mitochondrial function, impair energy metabolism, and induce oxidative stress in the brain and heart. nih.govmdpi.com This suggests that the proper flux and regulation of the HMG-CoA pool are critical for maintaining mitochondrial integrity and redox homeostasis in energy-intensive organs.

Furthermore, recent findings indicate that ketone bodies can be synthesized by astrocytes in the brain to provide an energy source for neighboring neurons, a process that relies on the mitochondrial HMG-CoA pathway. mdpi.com This points to a localized, inter-cellular communication network within the brain for metabolic support, a role that is still being actively investigated. The modulation of the HMG-CoA pathway may also have effects beyond metabolism, with some studies suggesting that inhibitors can affect bacterial multidrug resistance, hinting at a broader role in host-pathogen interactions. nih.gov

Future Directions in HMG-CoA Research

The future of research on this compound and its CoA derivative is poised to expand into several exciting areas, driven by technological advances and a deeper understanding of metabolic integration.

New Therapeutic Frontiers: Beyond cholesterol, HMG-CoA reductase is being explored as a potential target for the development of novel antimicrobial agents. nih.govnih.gov As the mevalonate pathway is essential in many bacteria, targeting this enzyme could provide a new strategy for combating infections. nih.gov Additionally, the repositioning of statins as adjuvants in cancer therapy and in modulating bacterial resistance is a promising area of clinical investigation. nih.gov

Precision Medicine and Patient-Specific Modeling: The continued development of human metabolic models, integrated with patient-specific multi-omic data, will be a major focus. nih.gov These personalized models could predict an individual's risk for hypercholesterolemia, their response to statin therapy, and potential side effects, leading to more precise and preventative medical interventions. nih.gov

Neurobiology and Neuropathology: Further investigation into the role of HMG-CoA metabolism in the brain is critical. This includes understanding the precise mechanisms by which HMG accumulation leads to neurotoxicity in genetic disorders and exploring the therapeutic potential of modulating ketogenesis for neurodegenerative diseases. mdpi.commdpi.com

Inter-organ and Inter-kingdom Signaling: The role of mevalonate pathway intermediates in signaling between different organs and even between hosts and their microbiota is a nascent field. Future work may uncover how HMG-CoA metabolism influences inflammation, immunity, and other systemic processes.

The convergence of computational biology, systems-level analysis, and classical biochemistry continues to expand our knowledge of this seemingly simple molecule, revealing its profound importance in health and disease.

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 3-Hydroxy-3-methylpentanedioate in biological matrices?

  • Methodology :

  • Electrochemical Biosensors : Utilize gold thin-film electrode arrays (TFGAs) with aptamer-based detection systems for high specificity in complex fluids like serum .
  • Chromatography : Pair HPLC or GC-MS with derivatization agents (e.g., TCEP or DTT) to stabilize the compound and enhance detection sensitivity. Reference standards should match the compound’s stereochemistry to avoid quantification errors .
  • Metabolomics Databases : Cross-validate results using entries from HMDB (Human Metabolome Database), which catalogs this compound as a metabolite linked to mitochondrial β-oxidation pathways .

Q. How should researchers ensure the stability of this compound during experimental storage and handling?

  • Protocol Recommendations :

  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis. Avoid exposure to light, as β-hydroxy acids are prone to photodegradation .
  • Buffer Systems : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions, supplemented with antioxidants like TCEP to mitigate oxidative side reactions .
  • Compatibility Testing : Conduct stability assays under varying temperatures (4–37°C) and pH levels (5–9) to identify optimal conditions for specific applications .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its metabolic interactions and enzyme binding affinity?

  • Experimental Design :

  • Stereoisomer Synthesis : Compare the (3R) and (3S) isomers using chiral chromatography or asymmetric catalysis. For example, the (3R)-isomer is implicated in fungal secondary metabolites, as seen in Fasciculic acid A biosynthesis .
  • Enzyme Kinetics : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities with target enzymes like HMG-CoA lyase. Stereospecificity may alter catalytic efficiency by 10–100-fold .

Q. What are the conflicting hypotheses regarding the role of this compound in mitochondrial versus peroxisomal β-oxidation pathways?

  • Data Contradiction Analysis :

  • Tracer Studies : Apply ¹³C-labeled this compound in cell cultures to track carbon flux via LC-MS. Discrepancies in labeling patterns (e.g., citrate vs. acetyl-CoA accumulation) may indicate compartment-specific metabolism .
  • Knockout Models : Use CRISPR-edited cell lines lacking peroxisomal transporters (e.g., ABCD3) to isolate mitochondrial contributions. Recent studies suggest peroxisomal dominance in degrading branched-chain derivatives .

Q. How can researchers resolve discrepancies in reported cytotoxicity thresholds for this compound across in vitro models?

  • Methodological Adjustments :

  • Cell Line Variability : Test toxicity in primary hepatocytes versus immortalized lines (e.g., HepG2), as metabolic enzyme expression varies significantly. Include NAC (N-acetylcysteine) to control for oxidative stress artifacts .
  • Endpoint Assays : Combine ATP-based viability assays with metabolomic profiling to distinguish between direct cytotoxicity and metabolic saturation effects. Thresholds may range from 0.5–5 mM depending on cell type .

Methodological Guidelines for Data Interpretation

  • Cross-Referencing Spectral Data : Compare NMR (¹H and ¹³C) or IR spectra with NIST Chemistry WebBook entries to confirm compound identity, especially for synthetic analogs .
  • Meta-Analysis of Literature : Use tools like SciFinder to identify foundational studies (e.g., Zheng et al., 2008, on β-hydroxy acid pharmacokinetics) and highlight gaps in mechanistic understanding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-3-methylpentanedioate
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-3-methylpentanedioate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。